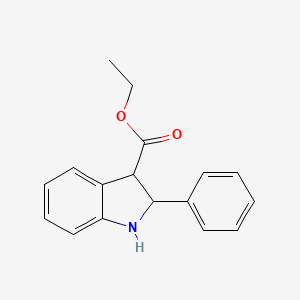

Ethyl 2-phenyl-1H-indole-3-carboxylate

Descripción general

Descripción

Ethyl 2-phenyl-1H-indole-3-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: One common method involves the cyclization of phenylhydrazine with ethyl acetoacetate under acidic conditions.

Boronic Acid Coupling: Another approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an indole boronic acid with a phenyl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding indole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) and sodium hydroxide (NaOH) are typically employed.

Major Products Formed:

Oxidation: Oxidized indole derivatives, such as indole-3-carboxylic acid.

Reduction: Reduced indole derivatives, such as indole-3-ethanol.

Substitution: Substituted indole derivatives, such as 2-bromo-2-phenyl-1H-indole-3-carboxylate.

Aplicaciones Científicas De Investigación

Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate

The synthesis of this compound typically involves the reaction of indoles with carboxylic acid derivatives. A common method includes the use of ethyl chloroacetate in the presence of a base, leading to the formation of the desired indole derivative. The reaction conditions can be optimized to improve yield and purity.

Biological Activities

This compound exhibits various biological activities, making it a candidate for further pharmacological exploration:

Anticancer Activity

Recent studies indicate that indole derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown significant inhibitory concentrations (IC50) against P388 leukemia cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

Indoles are known for their antimicrobial properties. This compound has been evaluated for its activity against different microbial strains, showing promising results in inhibiting bacterial growth .

Neuroprotective Effects

Emerging research suggests that indole derivatives may exhibit neuroprotective effects. This compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl group or the carboxylic acid moiety can significantly influence biological activity. Data from various studies suggest that specific substitutions can enhance anticancer and antimicrobial properties.

| Modification | Biological Activity | Reference |

|---|---|---|

| Methyl substitution on phenyl | Increased cytotoxicity against cancer cells | |

| Halogen substitutions | Enhanced antimicrobial activity |

Case Studies

Several case studies have highlighted the applications of this compound in drug discovery:

Case Study 1: Anticancer Research

In a study published in Nature, researchers synthesized a series of indole derivatives, including this compound, and tested their effects on breast cancer cell lines. The results demonstrated that these compounds induced apoptosis and inhibited cell proliferation effectively .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various indole derivatives for antimicrobial activity revealed that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism by which Ethyl 2-phenyl-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Ethyl 2-phenyl-1H-indole-3-carboxylate is compared with other similar indole derivatives, such as:

Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: This compound is structurally similar but has a different substituent on the indole ring.

Umifenovir: A known antiviral drug that shares structural similarities with this compound.

Actividad Biológica

Ethyl 2-phenyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of indole derivatives. For instance, the reaction of ethyl indole-2-carboxylate with phenyl hydrazine can yield various indole derivatives, including the target compound. Various methodologies have been explored to optimize yields and purity, including the use of different alkylating agents and solvents .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have reported on the antiproliferative effects of indole derivatives against various cancer cell lines. For example, compounds similar to this compound have shown GI50 values in the nanomolar range against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The most potent derivatives demonstrated IC50 values as low as 26 nM .

- Antimycobacterial Activity : Recent research highlighted the potential of indole derivatives against Mycobacterium tuberculosis (Mtb). Compounds were evaluated for their ability to inhibit Mtb growth, with some exhibiting bactericidal activity without significant toxicity to mammalian cells. The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the indole ring could enhance efficacy against resistant strains .

Antiproliferative Activity

The antiproliferative activity of this compound was assessed through various in vitro assays. The following table summarizes key findings from recent studies:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 26 | EGFR Inhibition |

| This compound | MCF-7 | 28 | BRAF V600E Inhibition |

| This compound | HT-29 | 26 | Apoptotic Pathways Activation |

The data indicates that this compound effectively inhibits key signaling pathways involved in cancer cell proliferation, particularly targeting EGFR and BRAF kinases.

Case Studies

- In Vitro Studies : A study involving a series of indole derivatives including this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity in treated cells .

- Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of related indoles showed that certain modifications could enhance activity against Mtb strains. Compounds were tested for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), revealing promising results for ethyl-substituted indoles .

Análisis De Reacciones Químicas

Ester Functionalization at the C3 Position

The ethyl ester group at the C3 position undergoes hydrolysis and derivatization to yield bioactive analogs:

-

Hydrolysis to carboxylic acid : Treatment with aqueous KOH under reflux converts the ester to 2-phenyl-1H-indole-3-carboxylic acid, a precursor for further functionalization .

-

Amide formation : Reaction with primary or secondary amines (e.g., methylamine, ethylamine) in the presence of coupling agents produces corresponding amides. For example:

Key data :

N-Phenyl Substitution and Modifications

The N-phenyl group at the C2 position participates in electrophilic substitution and cross-coupling reactions:

-

Halogenation : Chlorination or bromination at the para position of the N-phenyl ring enhances biological activity (MIC values: 0.0625–0.125 µg/mL against Mycobacterium tuberculosis) .

-

Mannich reactions : Introduction of piperidine or pyrrolidine substituents at the C4 position via Mannich bases improves anti-tubercular potency (e.g., compound 55 , MIC = 0.125 µg/mL) .

Representative derivatives :

| Substituent (Position) | Biological Activity (MIC, µg/mL) | Yield (%) | Source |

|---|---|---|---|

| 4-t-butylphenyl | 0.0625 | 65 | |

| 4-piperidyl | 0.125 | 58 |

Oxidative Coupling and Cyclization

This compound serves as a substrate for copper-catalyzed cross-dehydrogenative coupling (CDC) reactions:

-

Intramolecular CDC : Under Cu(OAc)₂ catalysis in DMF/DMSO (2:1), it forms fused polycyclic indoles via C–H activation .

-

Intermediates : Chan–Lam N-arylation with arylboronic acids generates (Z)-3-(arylamino)acrylate intermediates, which cyclize to yield multisubstituted indoles .

Optimized conditions :

-

Temperature: 130°C

-

Catalyst: Cu(OAc)₂ with tri-tert-butylphosphine tetrafluoroborate

Stability and Degradation Pathways

-

Oxidative degradation : The indole core undergoes air oxidation in polar solvents (e.g., EtOAc, CH₂Cl₂), forming quinazolinone derivatives .

-

Acid-mediated deformylation : Under strongly acidic conditions (e.g., POCl₃/DMF), deformylation occurs, yielding 3-unsubstituted indole byproducts .

This compound’s modular reactivity enables diverse synthetic applications, particularly in antimicrobial agent development. Systematic modifications of its ester and phenyl groups optimize both stability and bioactivity, as evidenced by rigorous SAR studies .

Propiedades

IUPAC Name |

ethyl 2-phenyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOQSTKVCGVNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.